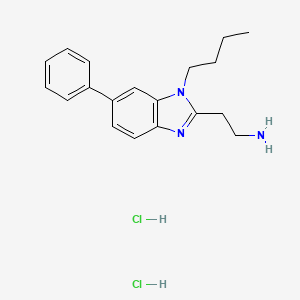
2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the butyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.
Formation of the ethan-1-amine side chain:
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, such as amines and carboxylic acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles .
Scientific Research Applications
2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which has a simpler structure and is used as a starting material for the synthesis of more complex derivatives.
Albendazole: A benzimidazole derivative used as an anthelmintic drug.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for the treatment of acid-related disorders.
Thiabendazole: A benzimidazole derivative used as an antifungal and anthelmintic agent.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C19H25Cl2N3 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(1-butyl-6-phenylbenzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H23N3.2ClH/c1-2-3-13-22-18-14-16(15-7-5-4-6-8-15)9-10-17(18)21-19(22)11-12-20;;/h4-10,14H,2-3,11-13,20H2,1H3;2*1H |
InChI Key |
FASXQXFWZHVYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)C3=CC=CC=C3)N=C1CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















